molecular formula C22H18N4O4 B2566563 N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-58-8

N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

カタログ番号: B2566563
CAS番号: 1105249-58-8
分子量: 402.41
InChIキー: TWKRWQKAAHYYRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring at position 3 and an acetamide group linked to a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyridinone scaffold contributes to hydrogen-bonding interactions with biological targets . The 3-methoxyphenyl group may influence solubility and membrane permeability due to its electron-donating properties.

特性

IUPAC Name

N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-29-17-10-5-9-16(13-17)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-30-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRWQKAAHYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-Methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer effects, cytotoxicity, and other biological activities based on recent research findings.

Chemical Structure and Properties

The compound has a molecular weight of 402.4 g/mol and is characterized by the presence of a methoxyphenyl group, an oxadiazole moiety, and a pyridine structure. Its chemical formula is C_{22}H_{20}N_4O_3.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties. The following sections provide detailed insights into specific activities and findings from relevant research.

Anticancer Activity

  • Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines. The IC50 values for these cell lines were reported at sub-micromolar concentrations, indicating potent activity .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to increase caspase-3/7 activity in MCF-7 cells, leading to cell cycle arrest at the G1 phase .
  • Comparative Studies : In comparative studies against standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or superior activity in certain cancer types, suggesting its potential as an effective anticancer agent .

Other Biological Activities

Table of Biological Activities

Activity Cell Line/Model IC50 Value (µM) Mechanism
CytotoxicityMCF-70.48Apoptosis induction via caspase activation
CytotoxicityU-9370.19Cell cycle arrest at G1 phase
AntioxidantNot specifiedN/AReduces oxidative stress
Anti-inflammatoryNot specifiedN/APotential reduction of inflammation markers

Case Studies

Research has focused on the synthesis and evaluation of various derivatives of oxadiazole compounds similar to N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide. These studies indicate that modifications to the oxadiazole ring can significantly enhance biological activity, particularly in anticancer applications .

In one notable study, derivatives were synthesized and tested against multiple cancer cell lines, revealing that certain substitutions led to improved potency and selectivity against tumor cells while sparing normal cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Oxadiazole-Isopropylamide Derivatives

Compounds 11r , 11s , and 11t () share structural motifs with the target molecule, including the 1,2,4-oxadiazole ring and acetamide backbone. Key differences include:

  • Substituent Variations: 11r: Bromonaphthyloxy group. 11s: 4-Fluorophenoxy group. 11t: Benzoic acid substituent.
  • Physicochemical Properties :
Compound Melting Point (°C) HPLC Purity Isomer Ratio (NMR)
11r 97.7–98.4 98.1% 3:1
11s 87.9–89.9 99.5% 3:1
11t 211.3–213.8 100% 3:1

The target compound’s 3-methoxyphenyl group may confer higher thermal stability compared to 11s but lower than 11t , which has a polar benzoic acid group enhancing crystallinity .

Chlorophenyl-Substituted Analogues

Compounds 11g , 11h , and 11i () feature chlorophenyl or methylphenyl substituents on the oxadiazole ring:

  • 11g and 11h exhibit 4-chlorophenoxy groups, while 11i has a p-tolyloxy group.
  • In contrast, the target compound’s methoxy group may reduce toxicity risks associated with halogenated analogues .

N-(3-Chloro-4-Methoxyphenyl) Derivative ()

This analogue replaces the 3-methoxyphenyl group with a 3-chloro-4-methoxyphenyl moiety. Key differences include:

  • Molecular Weight : 552.93 g/mol (vs. ~430 g/mol for the target compound).
  • Impact of Chlorine : The electron-withdrawing chlorine may reduce electron density on the phenyl ring, altering π-π stacking interactions.

AMC3: A Pyridinone-Based FPR Modulator ()

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) shares the pyridinone-acetamide core but includes a cyano group and bromophenyl substituent. The cyano group likely enhances binding to FPRs (formyl peptide receptors), while the target compound’s oxadiazole ring may prioritize protease inhibition or kinase modulation .

Structural-Activity Relationship (SAR) Analysis

  • Oxadiazole vs. Pyrazolo-Pyrimidinone: The target compound’s oxadiazole-pyridinone hybrid () contrasts with pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ZINC2713062), where the latter’s fused heterocycle may favor kinase inhibition .
  • Methoxy vs. Halogen Substituents : Methoxy groups generally improve solubility over halogens (e.g., 11g/h ) but may reduce binding affinity in hydrophobic environments.
  • Isomer Ratios : All compared compounds exhibit 3:1 or 4:1 isomer ratios in NMR, suggesting stereochemical challenges during synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。